(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a cyclohexylmethyl group. These structural elements contribute to its reactivity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a cyclohexylmethyl halide under basic conditions.
Protection with tert-Butoxycarbonyl Group: The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, modulating biochemical pathways. The presence of the tert-butoxycarbonyl group can influence its binding affinity and specificity towards target proteins.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid: Unique due to its specific substituents and chiral centers.
Trifluorotoluene: Similar in terms of its use as a synthetic intermediate and solvent.
Other Pyrrolidine Derivatives: Compounds with different substituents on the pyrrolidine ring, used in various chemical and pharmaceutical applications.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-(cyclohexylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-17(2,3)22-16(21)18-10-13(14(11-18)15(19)20)9-12-7-5-4-6-8-12/h12-14H,4-11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYWEDOOYXRWOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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